molecular formula C8H11N3O2 B2581804 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid CAS No. 2309467-71-6

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

Cat. No.: B2581804
CAS No.: 2309467-71-6
M. Wt: 181.195
InChI Key: YTIQICKFPPWRRW-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family This compound is characterized by its unique structure, which includes a benzotriazole ring fused with a tetrahydro ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired benzotriazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the methyl and tetrahydro groups.

    5-Methylbenzotriazole: Similar to 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid but with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a tetrahydro ring and a carboxylic acid group.

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIQICKFPPWRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2=NNN=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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